molecular formula C14H10N2S B8244269 2,5-Di(pyridin-4-yl)thiophene

2,5-Di(pyridin-4-yl)thiophene

Cat. No.: B8244269
M. Wt: 238.31 g/mol
InChI Key: YLQPWBWBAUMDEE-UHFFFAOYSA-N
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Description

2,5-Di(pyridin-4-yl)thiophene is an organic compound with the molecular formula C14H10N2S. It consists of a thiophene ring substituted at the 2 and 5 positions with pyridin-4-yl groups.

Chemical Reactions Analysis

Types of Reactions

2,5-Di(pyridin-4-yl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

2,5-Di(pyridin-4-yl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Di(pyridin-4-yl)thiophene involves its interaction with specific molecular targets and pathways. The compound can engage in π-π stacking interactions and hydrogen bonding due to the presence of the pyridine rings. These interactions can influence its binding affinity and specificity towards biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Di(pyridin-4-yl)thiophene is unique due to the presence of pyridine rings, which enhance its electronic properties and potential for forming coordination complexes. This makes it particularly valuable in the development of metal-organic frameworks (MOFs) and other advanced materials .

Biological Activity

2,5-Di(pyridin-4-yl)thiophene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. As a member of the thiophene family, it features a thiophene ring substituted with pyridine groups, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C14H10N2S
  • Molecular Weight : 246.30 g/mol
  • Structure : The compound consists of a central thiophene ring bonded to two pyridine rings at the 2 and 5 positions.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : It has been reported as a potential inhibitor of various kinases, which are critical in cell signaling pathways. Inhibiting these enzymes can lead to decreased proliferation of cancer cells.
  • Antioxidant Activity : The presence of electron-rich thiophene and pyridine rings contributes to its ability to scavenge free radicals, thus exhibiting antioxidant properties.
  • Anti-inflammatory Effects : Thiophene derivatives are known for their anti-inflammatory properties, which may be mediated through the inhibition of cyclooxygenases (COX) and lipoxygenases (LOX) pathways.

Biological Activity Data

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX and LOX

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of thiophene derivatives, this compound was shown to inhibit the growth of various cancer cell lines. The compound demonstrated significant cytotoxicity against FLT3-ITD driven acute myeloid leukemia (AML) cell lines, suggesting its potential as a therapeutic agent in treating this malignancy .

Case Study 2: Antioxidant Properties

Another investigation highlighted the antioxidant capacity of this compound. The compound was tested against standard free radical scavengers and exhibited a strong ability to neutralize reactive oxygen species (ROS), indicating its potential use in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning and nature of substituents on the thiophene and pyridine rings significantly influence the biological activity of the compound. The electron-withdrawing characteristics of the pyridine groups enhance the reactivity of the thiophene core, making it more effective in binding to biological targets.

Properties

IUPAC Name

4-(5-pyridin-4-ylthiophen-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-2-14(12-5-9-16-10-6-12)17-13(1)11-3-7-15-8-4-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQPWBWBAUMDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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